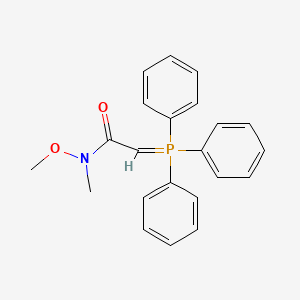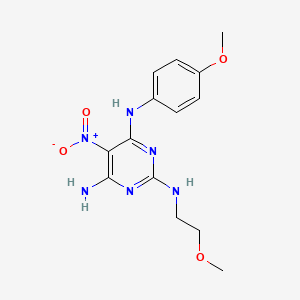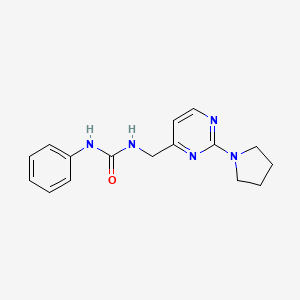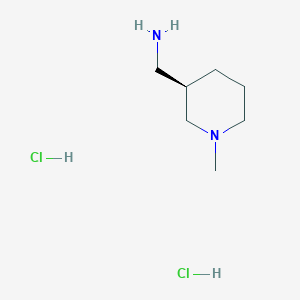![molecular formula C15H21N3O B2839892 N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-45-9](/img/structure/B2839892.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The ethyl group attached to the piperazine ring could potentially affect the compound’s solubility and its interactions with biological targets.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a piperazine ring, an ethyl group, and a phenylprop-2-enamide group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of “this compound” would likely depend on the functional groups present in the molecule. The piperazine ring might undergo reactions such as alkylation, while the amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation for Antiviral Potentials
A series of novel carboxamide derivatives, including compounds structurally related to N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide, were synthesized and evaluated for their potential in treating HIV. These compounds were characterized through various analytical methods, highlighting their relevance in developing new antiviral agents with specific focus on cell-cell fusion inhibitory activities (Weng et al., 2011).
Enhancing Serotonin Ligand Affinity
Research into arylpiperazine derivatives, closely related to this compound, has shown that N4-substitution significantly enhances their affinity for 5-HT1A serotonin receptors. This adjustment decreases their affinity for 5-HT1B sites, suggesting potential in developing agents with high affinity for 5-HT1A sites. These findings open avenues for designing targeted therapies in neurological disorders (Glennon et al., 1988).
Applications in Anticonvulsant Therapies
A library of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating the structural features of this compound, demonstrated broad spectra of activity in preclinical seizure models. These findings highlight the compound's potential as a foundation for new anticonvulsant drugs, offering improved safety profiles over existing medications (Kamiński et al., 2015).
Antibacterial and Antifungal Potential
Compounds structurally related to this compound were synthesized and tested against Pneumocystis carinii, showing significant in vitro activity. These findings suggest potential applications in developing new antifungal agents, especially against infections resistant to traditional treatments (Laurent et al., 2010).
Antimicrobial Activity of Benzoxazole Derivatives
A study on new 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole derivatives, closely related to this compound, demonstrated promising activity against P. aeruginosa. This research underscores the potential of these compounds in antimicrobial therapy, offering new avenues for treating resistant bacterial strains (Temiz-Arpaci et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing numerous biological processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s interaction with its targets and its overall effectiveness.
Eigenschaften
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-15(19)16-13-5-7-14(8-6-13)18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-12H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGPPJZOYWRAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)


![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2839819.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)


![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)


